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molecular formula C8H7F3N2 B8469564 4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No. B8469564
M. Wt: 188.15 g/mol
InChI Key: SPBRWHTYHOXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916839B2

Procedure details

7.3 g (20.9 mmol) of 4-(1,2-dibromoethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole are taken up in 5 ml of toluene and heated to 70° C. for 12 h together with a 60% aqueous KOH solution (10 ml) and 1.2 g of polyethylene glycol 600. After the end of the reaction, the two phases are separated, the aqueous phase is extracted with toluene and the combined organic phases are dried over MgSO4 and concentrated. The product is obtained as a solid in an 81% yield.
Name
4-(1,2-dibromoethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol 600
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:5]1[C:6]([C:12]([F:15])([F:14])[F:13])=[N:7][N:8]([CH3:11])[C:9]=1[CH3:10])[CH2:3]Br.[OH-].[K+]>C1(C)C=CC=CC=1>[C:2]([C:5]1[C:6]([C:12]([F:14])([F:15])[F:13])=[N:7][N:8]([CH3:11])[C:9]=1[CH3:10])#[CH:3] |f:1.2|

Inputs

Step One
Name
4-(1,2-dibromoethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
7.3 g
Type
reactant
Smiles
BrC(CBr)C=1C(=NN(C1C)C)C(F)(F)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
polyethylene glycol 600
Quantity
1.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of the reaction
CUSTOM
Type
CUSTOM
Details
the two phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is obtained as a solid in an 81% yield

Outcomes

Product
Name
Type
Smiles
C(#C)C=1C(=NN(C1C)C)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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